8-Position Substituent Identity: Allylamino vs. Bromo in 7-(3-Phenylpropyl)-Purine-2,6-Diones
Published class-level SAR demonstrates that the identity of the 8-position substituent profoundly influences receptor engagement in purine-2,6-dione derivatives. In the 1,3-dimethyl-7-substituted series, replacement of an 8-halogen with an 8-aminoalkylamino group transforms the compound from a pharmacologically silent intermediate to a receptor ligand capable of 5-HT₁A, 5-HT₂A, and 5-HT₇ binding [1]. While direct head-to-head binding data for the target compound (8-allylamino) versus the 8-bromo analog (CAS 476481-72-8) are not publicly available, the class-level inference is that the allylamino group introduces hydrogen-bond donor/acceptor capacity and alters the electronic character of the purine core relative to the electron-withdrawing bromo substituent [2]. For researchers requiring a functional 8-amino substituent rather than a synthetic intermediate (8-bromo) for biological screening, the allylamino compound is the structurally appropriate choice.
| Evidence Dimension | 8-position substituent identity and predicted electronic/hydrogen-bonding properties |
|---|---|
| Target Compound Data | 8-Allylamino group: H-bond donor (N-H), extended π-system through allyl conjugation potential, molecular weight 339.40 |
| Comparator Or Baseline | 8-Bromo-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione: electron-withdrawing halogen, no H-bond donor at position 8, molecular weight approximately 389-391 |
| Quantified Difference | Qualitative structural difference: allylamino provides H-bond donor capacity absent in 8-bromo analog; molecular weight reduction of approximately 50 Da for allylamino vs. bromo |
| Conditions | Structural comparison; no published comparative binding assay data available for either compound |
Why This Matters
For screening applications targeting hydrogen-bond-dependent recognition (e.g., kinase ATP-binding sites, GPCR ligand pockets), the allylamino donor may engage residues inaccessible to the 8-bromo analog, justifying procurement of the specific CAS 377052-96-5 entity.
- [1] Chłoń-Rzepa G, Żmudzki P, Satała G, Duszyńska B, Partyka A, Wróbel D, Jastrzębska-Więsek M, Wesołowska A, Bojarski AJ, Pawłowski M, Zajdel P. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacol Rep. 2013;65(1):15-29. (Demonstrates that 8-aminoalkyl-substituted purine-2,6-diones engage 5-HT receptors, while 8-halogen analogs serve as synthetic intermediates.) View Source
- [2] BindingDB entry BDBM43365: 8-Bromo-3-methyl-7-(3-phenyl-propyl)-3,7-dihydro-purine-2,6-dione. No binding data reported. Available at: https://bindingdb.org/ View Source
